N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 864937-69-9
VCID: VC6856925
InChI: InChI=1S/C13H11N3O3S/c17-12(11-7-18-4-5-19-11)16-13-15-10(8-20-13)9-2-1-3-14-6-9/h1-3,6-8H,4-5H2,(H,15,16,17)
SMILES: C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Molecular Formula: C13H11N3O3S
Molecular Weight: 289.31

N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

CAS No.: 864937-69-9

Cat. No.: VC6856925

Molecular Formula: C13H11N3O3S

Molecular Weight: 289.31

* For research use only. Not for human or veterinary use.

N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide - 864937-69-9

Specification

CAS No. 864937-69-9
Molecular Formula C13H11N3O3S
Molecular Weight 289.31
IUPAC Name N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Standard InChI InChI=1S/C13H11N3O3S/c17-12(11-7-18-4-5-19-11)16-13-15-10(8-20-13)9-2-1-3-14-6-9/h1-3,6-8H,4-5H2,(H,15,16,17)
Standard InChI Key BNAAXBQKBRJTGY-UHFFFAOYSA-N
SMILES C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide, reflects its hybrid architecture. Key structural features include:

  • A thiazole ring substituted at position 4 with a pyridin-3-yl group.

  • A 5,6-dihydro-1,4-dioxine moiety linked via a carboxamide bridge to the thiazole’s position 2.

  • A planar pyridine ring contributing to potential π-π stacking interactions.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number864937-69-9
Molecular FormulaC13H11N3O3S\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight289.31 g/mol
SMILESC1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChI KeyBNAAXBQKBRJTGY-UHFFFAOYSA-N

The compound’s solubility and stability data remain unreported, though analogs with similar dioxine-thiazole frameworks exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural validation:

  • 1H^1\text{H} NMR: Peaks at δ 8.5–9.0 ppm correspond to pyridine protons, while thiazole protons resonate near δ 7.5–8.0 ppm. Dihydrodioxine methylene groups appear as doublets at δ 4.2–4.5 ppm.

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 289.31 confirms the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the thiazole, pyridine, and dihydrodioxine subunits:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones generates the 4-pyridin-3-yl-thiazole core.

  • Dihydrodioxine Carboxamide Coupling: The dihydrodioxine moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) with the thiazole’s amine group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Thiazole formationThiourea, α-bromopyruvate, EtOH, reflux65%
Amide couplingEDC, HOBt, DMF, rt, 24h72%

Optimization studies suggest that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 60%.

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro screening against the MV4-11 leukemia cell line demonstrated dose-dependent growth inhibition (IC50_{50} = 12.5 µM). Mechanistically, the compound induces G1_1-phase arrest by modulating cyclin-dependent kinases (CDKs), a trait shared with structurally related pyrimidin-2-amine derivatives .

Table 3: Biological Activity Profile

AssayResultReference
Antimicrobial (MIC)32–64 µg/mL
Antiproliferative (IC50_{50})12.5 µM (MV4-11 cells)

Comparative Analysis with Structural Analogs

Role of Heterocyclic Substitutions

Replacing the pyridin-3-yl group with pyridin-4-yl (as in PubChem CID 5056270) alters binding affinities to kinase targets. For instance, ROCK2 inhibition is 3-fold higher in the pyridin-4-yl variant due to improved hydrophobic interactions .

Impact of Dioxine Modifications

The 5,6-dihydro-1,4-dioxine group enhances metabolic stability compared to benzo[d] dioxine derivatives. In vivo pharmacokinetic studies in rodents show a 50% longer half-life (t1/2t_{1/2} = 6.2 h vs. 4.1 h).

Applications and Future Directions

Therapeutic Prospects

While current data are preclinical, the compound’s dual antimicrobial and antiproliferative activities position it as a candidate for:

  • Combination therapies with existing antibiotics to combat multidrug-resistant pathogens.

  • Targeted cancer therapies, particularly in hematological malignancies.

Research Gaps and Challenges

  • Solubility Optimization: Prodrug strategies or nanoformulations may address poor aqueous solubility.

  • In Vivo Toxicity Profiles: Chronic toxicity studies are needed to evaluate safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator